2-Methoxy-4-methylbenzaldehyde
Overview
Description
2-Methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 57415-35-7 and a molecular weight of 150.18 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-methylbenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI key is KVTOUUODKAHJCM-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-4-methylbenzaldehyde are not available, benzaldehyde derivatives are known to participate in a variety of chemical reactions. For example, they can undergo nucleophilic addition reactions with various nucleophiles .Physical And Chemical Properties Analysis
2-Methoxy-4-methylbenzaldehyde is a solid at room temperature . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not available .Scientific Research Applications
1. Chemical Synthesis and Catalysis
2-Methoxy-4-methylbenzaldehyde is used in chemical synthesis pathways. For instance, it serves as a precursor in the production of methylbenzaldehydes, which are important in the synthesis of phthalic anhydride and terephthalic acid. These compounds are formed through sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions, highlighting the compound's role in generating value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).
2. Vibrational Dynamics Analysis
2-Methoxy-4-methylbenzaldehyde has been studied for its vibrational dynamics. Insights into the dynamics of this compound in the solid state have been gained through INS spectroscopy combined with periodic DFT calculations. Such research is crucial for understanding the intrinsic properties of the compound, which can have implications in various scientific fields (Ribeiro-Claro et al., 2021).
3. Antibacterial Properties
Research into the antibacterial properties of 2-Methoxy-4-methylbenzaldehyde derivatives has shown potential in medical and health sciences. Compounds synthesized from this chemical have been tested for their antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies underscore the potential of 2-Methoxy-4-methylbenzaldehyde in contributing to the development of new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).
4. Synthesis of Derivatives with Bioactive Properties
2-Methoxy-4-methylbenzaldehyde is a key starting material in the synthesis of various bioactive compounds. Derivatives synthesized from it have shown effectiveness in inhibiting the growth of certain fungi, indicating its significance in agricultural science and food safety. These compounds have been specifically tested against phytopathogenic fungi, revealing their potential in managing plant diseases and contributing to crop protection (Jebur & Ismail, 2019).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOUUODKAHJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423690 | |
Record name | 2-Methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylbenzaldehyde | |
CAS RN |
57415-35-7 | |
Record name | 2-Methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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